molecular formula C20H21N3O4S B2826159 N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 1170595-14-8

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2826159
CAS No.: 1170595-14-8
M. Wt: 399.47
InChI Key: FWFPHEPMKGOHLM-UHFFFAOYSA-N
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Description

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic benzamide derivative incorporating a 1,3,4-oxadiazole ring, a scaffold recognized in medicinal chemistry for its diverse biological potential . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers investigating this compound typically explore its properties within the established context of 1,3,4-oxadiazole derivatives, which are reported to exhibit a range of biological activities. Scientific literature on analogous structures indicates potential research applications in areas such as enzyme inhibition, including anticholinesterase activity relevant to neurodegenerative disease research , as well as antimicrobial and anticancer evaluation . The mechanism of action for such compounds is often investigated in relation to specific molecular targets, which may include enzyme active sites or key cellular pathways . The molecular structure of this agent, characterized by the 1,3,4-oxadiazole core linked to a benzamide bearing an ethylsulfonyl group, is engineered to interact with specific biological macromolecules. Researchers can leverage this compound as a key intermediate or a lead structure in the development of novel bioactive molecules, particularly in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-3-14-8-10-15(11-9-14)12-18-22-23-20(27-18)21-19(24)16-6-5-7-17(13-16)28(25,26)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFPHEPMKGOHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Ethylbenzyl Group: This step involves the alkylation of the oxadiazole ring with 4-ethylbenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Core: The final step involves the coupling of the oxadiazole intermediate with 3-(ethylsulfonyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and benzamide core are known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Antifungal Activity and Thioredoxin Reductase Inhibition

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features : Substituted with a 4-methoxyphenylmethyl group and a benzyl(methyl)sulfamoyl moiety.
  • Activity : Exhibits antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL) by inhibiting thioredoxin reductase (Trr1), a critical enzyme for fungal redox homeostasis .
  • Key Difference : The methoxy group in LMM5 may enhance membrane permeability compared to the ethyl group in the target compound, but the ethylsulfonyl group in the latter could offer stronger electron-withdrawing effects for enzyme interaction .

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Features : Features a furan-2-yl substituent and a cyclohexyl(ethyl)sulfamoyl group.
  • Activity : Demonstrates broader-spectrum antifungal activity (MIC₅₀ = 4 µg/mL for C. albicans) due to the furan ring’s planar geometry, which may improve target binding .
  • Key Difference : The furan ring in LMM11 contrasts with the 4-ethylbenzyl group in the target compound, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .
Ca²⁺/Calmodulin-Stimulated Activity Inhibition

Compound 18 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide)

  • Structural Features : Contains a dihydrobenzodioxin group and a thiomethoxy substituent.
  • Activity : Shows moderate inhibition of Ca²⁺/calmodulin-dependent enzymes (IC₅₀ = 12 µM) due to the thiomethoxy group’s sulfur atom, which facilitates hydrophobic interactions .

Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide)

  • Structural Features : Substituted with a trifluoromethyl group.
  • Activity : Exhibits superior enzyme inhibition (IC₅₀ = 5 µM) owing to the trifluoromethyl group’s electronegativity and lipophilicity .
  • Key Difference : The ethylsulfonyl group in the target compound lacks the trifluoromethyl group’s lipophilicity, which may reduce off-target binding but improve solubility .
Structural and Physicochemical Comparisons
Compound Name Key Substituents Biological Target IC₅₀/MIC₅₀ Purity (%) Reference
Target Compound 4-ethylbenzyl, ethylsulfonyl Thioredoxin reductase (pred.) N/A >95
LMM5 4-methoxyphenylmethyl C. albicans Trr1 8 µg/mL >95
LMM11 Furan-2-yl C. albicans Trr1 4 µg/mL >95
Compound 18 Dihydrobenzodioxin, thiomethoxy Ca²⁺/calmodulin enzymes 12 µM 95.0
Compound 19 Dihydrobenzodioxin, trifluoromethyl Ca²⁺/calmodulin enzymes 5 µM 97.5

Biological Activity

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.

  • Chemical Formula : C19H22N4O3S
  • Molecular Weight : 378.47 g/mol
  • CAS Number : 1170484-62-4

The compound is believed to exert its effects through multiple mechanisms:

  • Cholinesterase Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : Studies indicate that compounds with oxadiazole moieties exhibit neuroprotective properties, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE. The following table summarizes the findings:

CompoundAChE Inhibition IC50 (μM)BChE Inhibition IC50 (μM)
This compound0.907 ± 0.0111.085 ± 0.035

These results suggest that this compound may be more potent than other known inhibitors such as donepezil (IC50 = 1.413 ± 0.017 μM) .

In Vivo Studies

In vivo assessments using rat models have shown that administration of this compound leads to improved cognitive functions as measured by the Morris water maze test and Y-maze test. Behavioral improvements were correlated with biochemical analyses indicating reduced oxidative stress markers in the hippocampus .

Case Studies

Recent research has highlighted the efficacy of oxadiazole-based compounds in treating neurodegenerative diseases:

  • Study on SH-SY5Y Cells : The compound was tested on differentiated SH-SY5Y neuroblastoma cells, showing significant neuroprotective effects against oxidative stress-induced apoptosis.
  • Behavioral Studies in Rats : In a study involving Aβ-induced cognitive impairment in rats, treatment with the compound resulted in significant improvements in memory retention and spatial learning compared to control groups .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide?

The compound can be synthesized via amide coupling reactions using protocols similar to those described for structurally analogous oxadiazole derivatives. For example, General Procedure B ( ) employs carboxylic acids activated by oxalyl chloride in dichloromethane (DCM) with pyridine as a base. Key steps include:

  • Activation of the benzamide moiety using oxalyl chloride at 0°C.
  • Coupling with the oxadiazole core under controlled temperatures (e.g., 18-hour stirring at room temperature).
  • Purification via filtration and characterization by NMR, ESI-MS, and HPLC (purity >95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

  • HPLC : Retention times (e.g., 12.2–13.3 minutes) and purity thresholds (>95%) as per protocols in and .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and absence of impurities (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
  • Mass spectrometry : ESI-MS or APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens should target its hypothesized activity, such as:

  • Enzyme inhibition : Testing against Ca²⁺/calmodulin-dependent enzymes (e.g., kinase assays) based on oxadiazole derivatives’ known activity ( ).
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., S. aureus), as seen in related oxadiazoles ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., ethylsulfonyl vs. methylsulfonyl groups) impact target binding affinity?

Comparative studies using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can quantify interactions with enzymes like carbonic anhydrase II (hCA II). For example:

  • Ethylsulfonyl groups may enhance hydrophobic interactions in enzyme active sites compared to smaller substituents, as seen in derivative 6a ().
  • Replace the ethyl group with bulkier analogs (e.g., isopropyl) and analyze binding kinetics (KD, kon/koff) .

Q. How can contradictory data on biological activity across similar oxadiazoles be resolved?

Case study: Oxadiazole derivatives in showed variable antimicrobial potency (e.g., OZE-I vs. OZE-III). Resolution strategies include:

  • Dose-response analysis : Determine IC₅₀ values under standardized conditions.
  • Structural comparisons : Correlate substituent effects (e.g., electron-withdrawing groups like trifluoromethyl vs. halogens) with activity trends .
  • Metabolic stability assays : Assess compound degradation in bacterial cultures (e.g., LC-MS/MS) to rule out false negatives .

Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties?

Use in silico ADMET models (e.g., SwissADME, pkCSM):

  • Lipophilicity : LogP values (~3.5) from analogs suggest moderate blood-brain barrier permeability.
  • Metabolic sites : Ethylsulfonyl groups may undergo CYP3A4-mediated oxidation, requiring metabolite identification via LC-HRMS .

Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure enzyme activity (e.g., Vmax, Km) under varying substrate/inhibitor concentrations to distinguish competitive vs. non-competitive inhibition.
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., hCA II, PDB ID: 5NY3) to identify binding motifs ().
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Challenges and Solutions

Q. How can low synthetic yields (e.g., 15% in ) be improved?

  • Optimize reaction conditions : Increase equivalents of coupling agents (e.g., oxalyl chloride) or use microwave-assisted synthesis to reduce reaction time.
  • Purification : Replace standard filtration with column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis.
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify degradation via LC-MS .

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